Unique PPAR Pan-Agonist Profile with Defined Potency Spectrum vs. Selective and Dual Agonists
Chiglitazar is a pan-agonist of PPARα, PPARγ, and PPARδ, with EC50 values of 1.2 μM, 0.08 μM, and 1.7 μM, respectively [1]. This contrasts with selective PPARγ agonists like pioglitazone and rosiglitazone, which do not activate PPARα or PPARδ at therapeutic concentrations. In a comparative dose-response study, chiglitazar demonstrated stronger PPARα activation than rosiglitazone, pioglitazone, or the selective PPARα agonist WY14643 [2]. Its PPARγ activation is weaker than rosiglitazone but stronger than pioglitazone [2]. Unlike the dual α/γ agonist saroglitazar, which has reported EC50 values of 0.04 μM for PPARα and 0.001 μM for PPARγ [3], chiglitazar exhibits a distinct potency ratio (PPARγ:PPARα ~15:1) that may contribute to its unique clinical effects, including improved lipid metabolism and reduced dawn phenomenon intensity.
| Evidence Dimension | PPAR Subtype Activation Potency (EC50) |
|---|---|
| Target Compound Data | PPARα: 1.2 μM; PPARγ: 0.08 μM; PPARδ: 1.7 μM |
| Comparator Or Baseline | Rosiglitazone (PPARγ selective), Pioglitazone (PPARγ selective), WY14643 (PPARα selective); Saroglitazar: PPARα 0.04 μM, PPARγ 0.001 μM (reported) |
| Quantified Difference | Chiglitazar has 15-fold higher PPARγ vs. PPARα potency (γ:α ratio ~0.07); Saroglitazar has a 25-fold higher PPARγ vs. PPARα potency (γ:α ratio ~0.025). |
| Conditions | Cell-based transactivation assays using human PPAR subtypes |
Why This Matters
The defined, moderate pan-agonist profile ensures distinct transcriptional outcomes compared to selective agonists, making chiglitazar essential for studies investigating the role of balanced PPAR activation in metabolic disease.
- [1] He BK, Ning ZQ, Li ZB, Shan S, Pan DS, Ko BC, et al. In Vitro and In Vivo Characterizations of Chiglitazar, a Newly Identified PPAR Pan-Agonist. PPAR Res. 2012;2012:546548. View Source
- [2] Li PP, Shan S, Chen YT, Ning ZQ, Sun SJ, Liu Q, et al. The PPARalpha/gamma dual agonist chiglitazar improves insulin resistance and dyslipidemia in MSG obese rats. Br J Pharmacol. 2006;148(5):610-8. View Source
- [3] Jain MR, Giri SR, Trivedi C, Bhoi B, Rath A, Vanage G, et al. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models. Pharmacol Res Perspect. 2015;3(3):e00136. View Source
